ITH12575 -

ITH12575

Catalog Number: EVT-270149
CAS Number:
Molecular Formula: C18H18ClNOS
Molecular Weight: 331.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ITH-12575 is a Mitochondrial Na+/Ca2+ exchange (mNCX) inhibitor. ITH12575 reduced Ca(2+) influx through CALHM1 at low micromolar concentrations.
Synthesis Analysis

The synthesis of ITH12575 involves a two-step process:

  1. o-Lithiation: This step involves the lithiation of an appropriate precursor compound.
  2. S-Alkylation: Following lithiation, the compound undergoes alkylation to introduce the isopropyl group, which has been shown to enhance pharmacological activity .

The technical details of these reactions include careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. The synthesis aims to produce compounds with favorable drug-like properties while maintaining neuroprotective efficacy.

Molecular Structure Analysis

The molecular formula of ITH12575 is C18H18ClNOSC_{18}H_{18}ClNOS, with a molecular weight of approximately 331.86 g/mol. Its structure includes:

  • A benzothiazepine core, which contributes to its biological activity.
  • An isopropyl group that enhances its pharmacological profile.
  • A chlorine atom that may influence its interaction with biological targets.

The structural representation can be described using the InChI key: RDMUJSJZBYAAEF-UHFFFAOYSA-N, and its SMILES notation is: O=C1NC2=CC=C(Cl)C=C2C(C3=C(C(C)C)C=CC=C3)SC1 .

Chemical Reactions Analysis

ITH12575 has been evaluated for its reactivity in various biological contexts:

  • It acts as an inhibitor of mitochondrial sodium/calcium exchange, effectively blocking calcium efflux from mitochondria in cellular models .
  • The compound has shown protective effects against glutamate-induced excitotoxicity in rat hippocampal slices and oxidative stress induced by agents such as oligomycin A and rotenone in neuroblastoma cells .

These reactions highlight ITH12575's potential as a therapeutic agent in conditions characterized by calcium dysregulation.

Mechanism of Action

The mechanism by which ITH12575 exerts its effects involves:

  • Inhibition of NCLX: By blocking this exchanger, ITH12575 reduces mitochondrial calcium extrusion, leading to increased intracellular calcium levels. This action is particularly beneficial in mitigating excitotoxicity and oxidative stress associated with neurodegenerative conditions .
  • Neuroprotective Effects: The compound's ability to regulate calcium homeostasis helps protect neurons from damage during pathological states such as ischemia or oxidative stress .
Physical and Chemical Properties Analysis

ITH12575 possesses several notable physical and chemical properties:

  • Solubility: It is soluble in DMSO at concentrations up to 33.19 mg/mL and in ethanol at 6.64 mg/mL .
  • Purity: The compound typically exhibits a purity level of ≥98% as determined by HPLC analysis.
  • Stability: It is recommended to store ITH12575 at room temperature to maintain its integrity for laboratory use.

These properties are crucial for its application in research settings.

Applications

ITH12575 has significant potential applications in scientific research, particularly in:

  • Neuroprotection Studies: Due to its ability to modulate calcium homeostasis, it serves as a valuable tool for investigating neuroprotective mechanisms against excitotoxicity and oxidative stress.
  • Pharmacological Research: The compound's role as an NCLX inhibitor makes it relevant for studies aimed at understanding mitochondrial function in various diseases, including neurodegenerative disorders and cancer .
  • Drug Development: As a lead compound derived from benzothiazepine analogues, ITH12575 may contribute to the development of new therapeutics targeting calcium dysregulation in cellular pathologies.
Introduction to ITH12575: Chemical Profile and Therapeutic Context

Benzothiazepine Derivatives in Neuropharmacology

Benzothiazepines constitute a privileged scaffold in neuropharmacology due to their multimodal modulation of calcium-handling proteins. CGP37157—the progenitor of this chemical class—demonstrated dual activity as both an mNCX inhibitor and a weak L-type voltage-gated calcium channel blocker. However, its therapeutic utility was limited by off-target effects and suboptimal pharmacokinetics [5]. Structural optimization yielded ITH12575, which retains the core 1,5-benzothiazepin-2-one heterocycle but incorporates an ortho-isopropylphenyl moiety at position 5. This modification enhances mitochondrial targeting while reducing interactions with non-calcium channels [5] [10].

The neuroprotective efficacy of benzothiazepines stems from their ability to:

  • Attenuate excitotoxicity: Glutamate-induced calcium overload in neurons is mitigated by inhibiting mitochondrial calcium efflux, preventing ATP depletion and reactive oxygen species (ROS) generation [3].
  • Modulate amyloid toxicity: In AD models, benzothiazepines reduce amyloid-β (Aβ)-induced calcium influx through plasma membrane channels like CALHM1, thereby slowing synaptic dysfunction [10].
  • Preserve bioenergetics: By maintaining mitochondrial calcium stores, these compounds support calcium-dependent dehydrogenase activity and oxidative phosphorylation [4].

Table 1: Neuropharmacological Targets of Benzothiazepine Derivatives

CompoundPrimary TargetSecondary TargetsNeuroprotective Effects
CGP37157mNCXL-type VGCC, CALHM1Reduces infarct volume in stroke models
ITH12575mNCXCALHM1Blocks glutamate excitotoxicity; rescues synaptic transmission
ITH12576 (Pyridine analogue)mNCXEnhanced solubility with retained activity

Structural Characterization of ITH12575

ITH12575 (CAS 1802013-08-6) features a tricyclic framework comprising a benzene ring fused to a seven-membered thiazepine heterocycle. Key structural determinants include:

  • Chlorine substitution at C7 increases membrane permeability and influences electron distribution across the aromatic system.
  • The isopropyl group at the ortho-position of the C5 phenyl ring enhances steric bulk, restricting conformational flexibility and improving mNCX binding affinity [6].
  • The lactam moiety (C2=O) forms hydrogen bonds with mitochondrial membrane residues, stabilizing the inhibitor-channel complex [5].

Physicochemical profiling reveals a calculated partition coefficient (clogP) of ~3.2, indicating moderate lipophilicity conducive to CNS penetration. Solubility assays confirm dissolution in DMSO (100 mM) and ethanol (20 mM), making it suitable for in vitro models [2] [6]. X-ray crystallography of homologous compounds indicates a butterfly-like conformation, where the phenyl and chlorophenyl rings adopt a dihedral angle of 65–75°—a topology critical for docking into the mNCX hydrophobic pocket [5].

Table 2: Physicochemical Properties of ITH12575

PropertyValueMethod/Reference
Molecular formulaC₁₈H₁₈ClNOSHigh-resolution mass spectrometry
Exact mass331.0798 Da [6]
CAS number1802013-08-6 [2]
Solubility in DMSO100 mMKinetic solubility assay
Purity≥98% (HPLC) [7]
Storage conditions0–4°C (short-term); -20°C (long-term)Stability studies

Historical Development of Mitochondrial Na⁺/Ca²⁺ Exchange (mNCX) Inhibitors

The therapeutic targeting of mNCX evolved from recognizing its role in neuronal calcium buffering:

  • 1988: CGP37157 was identified as the first selective mNCX inhibitor (IC₅₀ ~0.4–2.7 μM), demonstrating neuroprotection in glutamate-challenged neurons. However, its clinical translation was hampered by limited brain bioavailability and CYP450 interactions [5].
  • 2010s: Second-generation analogues addressed these limitations through strategic substitutions:
  • C5 aryl modifications: Replacement of 2-chlorophenyl with 2-isopropylphenyl (yielding ITH12575) improved mitochondrial accumulation 3-fold while reducing hepatic metabolism [5] [6].
  • Heterocyclic integration: Pyridine-substituted variants (e.g., ITH12576) decreased clogP to 2.5–3.2, enhancing aqueous solubility without compromising mNCX affinity [5].
  • 2015: ITH12575 emerged as a lead compound with an EC₅₀ of 0.69 μM in HeLa cells—surpassing CGP37157 in potency and selectivity for mNCX over plasma membrane channels [2] [10].

Mechanistically, mNCX inhibitors exploit the "calcium paradox": By blocking mitochondrial calcium extrusion, they increase intramitochondrial calcium concentrations, which:

  • Activates calcium-sensitive dehydrogenases, boosting ATP production during energy stress [4].
  • Reduces cytosolic calcium overload, preventing calpain activation and apoptosis [3].
  • Attenuates ROS generation by stabilizing electron transport chain complexes [9].

Table 3: Evolution of mNCX Inhibitors

GenerationRepresentative CompoundKey AdvancesLimitations
FirstCGP37157Proof-of-concept for mNCX blockadeOff-target VGCC effects; metabolic instability
SecondITH12575Enhanced mNCX selectivity; BBB permeabilityLimited in vivo data
ThirdPyridothiazepinesOptimized solubility (clogP <3.0)Under preclinical evaluation

Therapeutic Relevance in Calcium Dysregulation Disorders

Calcium dyshomeostasis is a unifying pathologic feature in neurodegenerative and ischemic conditions:

  • Alzheimer’s disease: Aβ oligomers form plasma membrane calcium pores (e.g., via CALHM1 activation), while presenilin mutations disrupt endoplasmic reticulum calcium storage. This elevates cytosolic calcium, triggering tau hyperphosphorylation and synaptic failure [8] [10]. ITH12575 reduces Aβ-induced calcium influx through CALHM1 at ≤10 μM concentrations, potentially decelerating amyloid toxicity [10].
  • Ischemic stroke: Glutamate excitotoxicity following oxygen/glucose deprivation causes massive calcium influx via NMDA receptors. ITH12575 (1–10 μM) protects hippocampal slices by maintaining mitochondrial calcium buffering capacity, preserving ATP synthesis during metabolic stress [3] [9].
  • Parkinson’s disease: Dopaminergic neurons in the substantia nigra exhibit heightened susceptibility to calcium-dependent mitochondrial permeability transition. By inhibiting mNCX, ITH12575 reduces rotenone-induced oxidative stress in neuroblastoma cells—a model of PD pathogenesis [2] [9].

The compound’s therapeutic advantage lies in its multi-target engagement:

  • CALHM1 modulation: Blocks calcium entry at plasma membrane, reducing initial calcium surge [10].
  • mNCX inhibition: Prevents mitochondrial calcium depletion during reperfusion injury, minimizing ROS production [4].
  • Synergistic neuroprotection: Combined with antioxidants or NMDA antagonists, ITH12575 shows additive effects in in vitro neurodegeneration models [5].

Properties

Product Name

ITH12575

IUPAC Name

7-chloro-5-(2-propan-2-ylphenyl)-1,5-dihydro-4,1-benzothiazepin-2-one

Molecular Formula

C18H18ClNOS

Molecular Weight

331.9 g/mol

InChI

InChI=1S/C18H18ClNOS/c1-11(2)13-5-3-4-6-14(13)18-15-9-12(19)7-8-16(15)20-17(21)10-22-18/h3-9,11,18H,10H2,1-2H3,(H,20,21)

InChI Key

RDMUJSJZBYAAEF-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC=C1C2C3=C(C=CC(=C3)Cl)NC(=O)CS2

Solubility

Soluble in DMSO

Synonyms

ITH-12575; ITH 12575; ITH12575.

Canonical SMILES

CC(C)C1=CC=CC=C1C2C3=C(C=CC(=C3)Cl)NC(=O)CS2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.